

Spectroscopic Characterization of 4-(4-bromophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-bromophenyl)-1H-pyrazole

Cat. No.: B1277672

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound **4-(4-bromophenyl)-1H-pyrazole**. The information enclosed is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. **4-(4-bromophenyl)-1H-pyrazole** and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-(4-bromophenyl)-1H-pyrazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for confirming the identity, purity, and structure of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **4-(4-bromophenyl)-1H-pyrazole** are presented below.

Table 1: ^1H NMR Data for **4-(4-bromophenyl)-1H-pyrazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	br s	1H	N-H (pyrazole)
~8.0	s	2H	H-3, H-5 (pyrazole)
~7.6	d	2H	Ar-H
~7.5	d	2H	Ar-H

Solvent: DMSO-d₆, Frequency: 400 MHz. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 2: ¹³C NMR Data for **4-(4-bromophenyl)-1H-pyrazole**

Chemical Shift (δ) ppm	Assignment
~135.0	C-3, C-5 (pyrazole)
~131.5	Ar-C
~130.0	Ar-C
~127.0	Ar-C
~120.0	Ar-C (C-Br)
~118.0	C-4 (pyrazole)

Solvent: DMSO-d₆, Frequency: 100 MHz. Chemical shifts are reported relative to the solvent peak.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for **4-(4-bromophenyl)-1H-pyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3150-3000	Medium	N-H stretching (pyrazole ring)
~1600	Medium	C=C stretching (aromatic ring)
~1500	Strong	C=N stretching (pyrazole ring)
~1070	Strong	C-Br stretching
~830	Strong	C-H out-of-plane bending (p-disubstituted benzene)

Sample Preparation: KBr pellet.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **4-(4-bromophenyl)-1H-pyrazole**

m/z	Ion
222/224	[M] ⁺
143	[M - Br] ⁺

Ionization Method: Electron Ionization (EI). The presence of two molecular ion peaks with an intensity ratio of approximately 1:1 is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 4-(4-bromophenyl)-1H-pyrazole

A common synthetic route to 4-aryl-1H-pyrazoles involves the reaction of a β -dicarbonyl compound or its equivalent with hydrazine hydrate. For **4-(4-bromophenyl)-1H-pyrazole**, a

potential precursor would be a suitably substituted 1,3-dicarbonyl compound. A general procedure is as follows:

- **Reaction Setup:** To a solution of the appropriate α,β -unsaturated ketone or 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours.
- **Work-up:** After cooling, the product is isolated by filtration or extraction.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure **4-(4-bromophenyl)-1H-pyrazole**.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **4-(4-bromophenyl)-1H-pyrazole** is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- **Data Acquisition:** Standard pulse sequences are used for both ^1H and ^{13}C NMR. For ^{13}C NMR, proton decoupling is employed.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of **4-(4-bromophenyl)-1H-pyrazole** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry

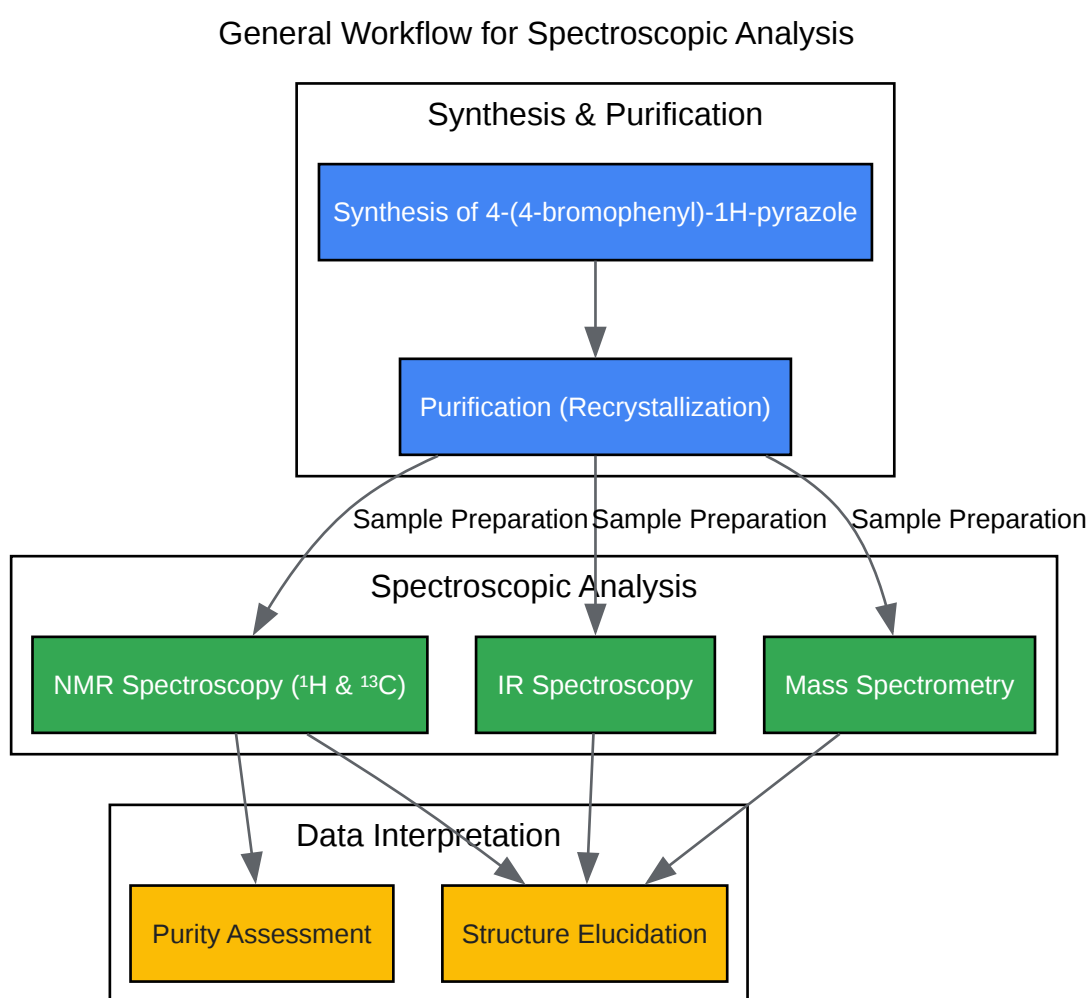
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe.
- **Ionization:** Electron ionization (EI) is used at an energy of 70 eV.

- Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a mass analyzer (e.g., a quadrupole).

Visualizations

The following diagrams illustrate the structure of the target compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of **4-(4-bromophenyl)-1H-pyrazole**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-(4-bromophenyl)-1H-pyrazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1277672#spectroscopic-data-nmr-ir-ms-of-4-4-bromophenyl-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com